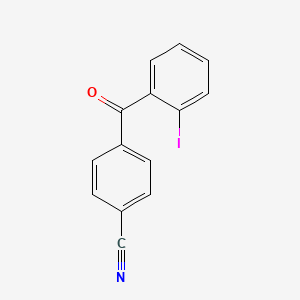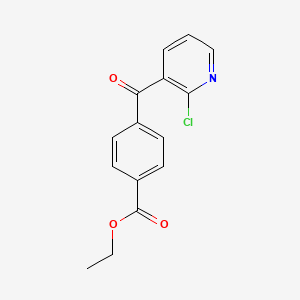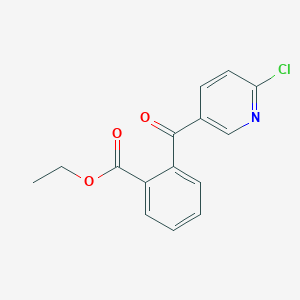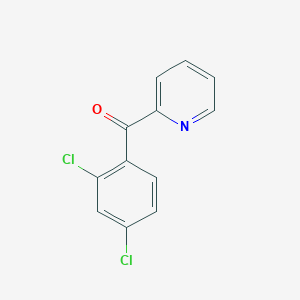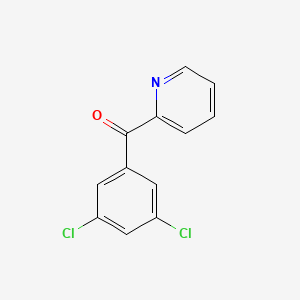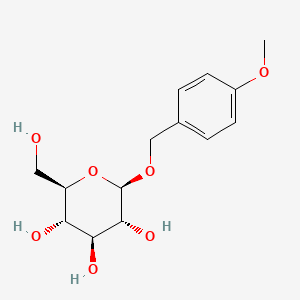
4-Methoxybenzyl beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzyl glucoside, also known as P-anisyl glucoside, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. 4-Methoxybenzyl glucoside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-methoxybenzyl glucoside is primarily located in the cytoplasm. Outside of the human body, 4-methoxybenzyl glucoside can be found in fruits and herbs and spices. This makes 4-methoxybenzyl glucoside a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Biochemical Analysis and Clinical Diagnostics
4-Methoxybenzyl beta-D-glucopyranoside and related compounds are often used as substrates in biochemical assays. For example, urinary N-acetyl-beta-D-glucosaminidase (NAG) activity is measured using a chromogenic substrate closely related to 4-Methoxybenzyl beta-D-glucopyranoside, providing insights into early diabetic nephropathy and glycaemic control in diabetes patients (Watts et al., 1988). Similarly, alpha-glucosidase activity in serum, important for assessing cystic fibrosis and pancreatitis, is measured using a fluorogenic substrate akin to 4-Methoxybenzyl beta-D-glucopyranoside (Porter et al., 1986).
Enzymatic Studies and Therapeutic Monitoring
Enzymatic activity measurements are vital for understanding various diseases and guiding treatment strategies. For instance, β-glucocerebrosidase activity in Gaucher patients' leukocytes is measured using a method involving a substrate related to 4-Methoxybenzyl beta-D-glucopyranoside, helping in therapeutic decision-making and treatment optimization (Colomer et al., 2014). Also, the presence of certain enzyme activities, like salivary β-glucosidase, has been linked to conditions such as halitosis, offering potential therapeutic targets (Teixeira Essenfelder et al., 2021).
Pharmacokinetics and Drug Monitoring
Compounds similar to 4-Methoxybenzyl beta-D-glucopyranoside are used in the pharmacokinetic modeling of drugs, aiding in understanding drug metabolism and optimizing dosage. For instance, 4'-demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)'s metabolite formation and elimination were studied in cancer patients, providing essential insights for therapy customization (Pelsor et al., 1978).
Molecular and Genetic Research
On a molecular level, genetic studies often utilize compounds structurally related to 4-Methoxybenzyl beta-D-glucopyranoside. A study identified a variant in the hTAS2R16 gene, encoding a taste receptor for bitter beta-glucopyranosides, which is significantly associated with alcohol dependence, showing the genetic interplay between taste perception and addiction (Hinrichs et al., 2006).
Diagnostic Marker Identification
Enzymatic activities, when aberrant, serve as markers for various diseases. For example, plasma lysosomal glycohydrolases, including enzymes related to 4-Methoxybenzyl beta-D-glucopyranoside, are studied to understand their potential as diagnostic markers in the general population, highlighting the importance of such compounds in early disease detection and population health studies (Lombardo et al., 1996).
Propriétés
Numéro CAS |
81381-72-8 |
|---|---|
Nom du produit |
4-Methoxybenzyl beta-D-glucopyranoside |
Formule moléculaire |
C14H20O7 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O7/c1-19-9-4-2-8(3-5-9)7-20-14-13(18)12(17)11(16)10(6-15)21-14/h2-5,10-18H,6-7H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
GRBSGJQPRONUPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
melting_point |
137-138°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



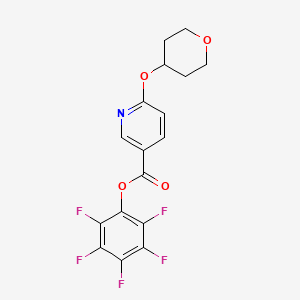
![Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1613048.png)
![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)
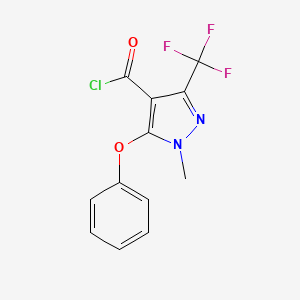
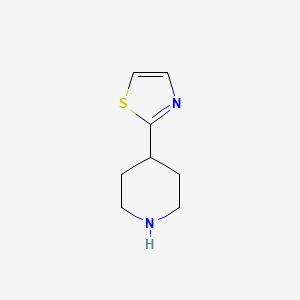
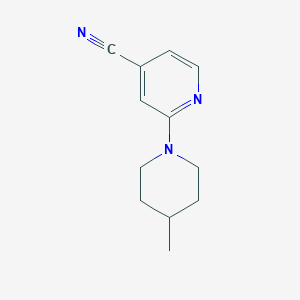
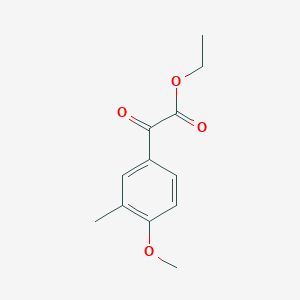
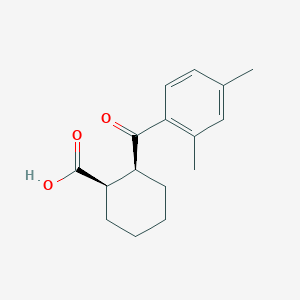
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)
